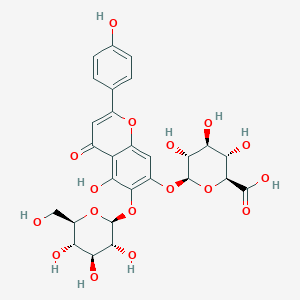

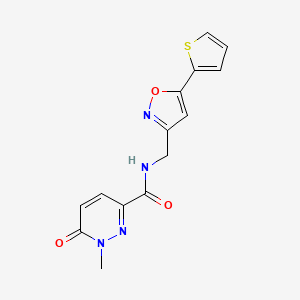

![molecular formula C14H11ClF3NO2 B2490366 4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol CAS No. 1041573-47-0](/img/structure/B2490366.png)

4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This chemical compound belongs to a class of organic compounds known for their complex synthesis processes and diverse chemical properties. Its relevance spans across various scientific fields due to its unique molecular structure, which includes chloro, trifluoromethoxy, and phenol functional groups.

Synthesis Analysis

The synthesis process of related compounds involves multi-step reactions starting from basic aromatic compounds. For instance, a related synthesis process involved high pressure hydrolysis and reduction reactions, followed by addition reactions to achieve the desired product with high yield and minimal environmental impact (Wen Zi-qiang, 2007).

Molecular Structure Analysis

Molecular structures of similar compounds have been elucidated through techniques like X-ray diffraction, indicating stable crystal structures with significant intermolecular interactions, such as hydrogen bonding (Nadir Ghichi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties are influenced by the functional groups present in the molecule. For example, Schiff bases reduction route has been employed in synthesizing compounds with similar structures, highlighting the importance of intermolecular interactions in determining their chemical behavior (P. A. Ajibade & F. P. Andrew, 2021).

Physical Properties Analysis

The physical properties, including solubility and thermal stability, are crucial for understanding the compound's behavior under different conditions. The synthesis of related compounds has resulted in materials with good solubility in polar organic solvents and excellent thermal stability, indicating potential for various applications (D. Yin et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and potential for forming complexes with metals, have been explored in related compounds. Studies have shown that certain Schiff base ligands can form stable complexes with transition metals, exhibiting interesting electrochemical and catalytic properties (N. Abbas et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Techniques : A study demonstrated the synthesis of similar compounds to 4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol, focusing on high yield, good quality, and low environmental pollution (Wen Zi-qiang, 2007).

Biological and Medicinal Applications

- Antimicrobial and Antidiabetic Activities : Research on 4-aminophenol derivatives, which are structurally related, showed broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase, suggesting potential in antimicrobial and antidiabetic treatments (Bushra Rafique et al., 2022).

- Fluorescence-Based Detection : A compound structurally related to 4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol was used for fluorescence turn-on detection of cysteine, highlighting its potential in biochemical sensing applications (Hualong Liu et al., 2015).

- Antibacterial and Antifungal Activities : Synthesis of certain Schiff base ligands, which are structurally similar, demonstrated in vitro antibacterial activity against multiple strains, indicating potential applications in antimicrobial treatments (R. Pawar et al., 2016).

Environmental and Material Science Applications

- Oxidative Transformation Studies : Related compounds like triclosan and chlorophene showed rapid oxidation by manganese oxides, suggesting potential environmental applications in the transformation of similar antibacterial agents (Huichun Zhang & Ching-Hua Huang, 2003).

Wirkmechanismus

Target of Action

The trifluoromethoxy group might enhance the compound’s binding affinity to its target .

Pharmacokinetics

The compound’s pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) would depend on various factors including its chemical structure, the route of administration, and the patient’s physiological condition. The presence of the trifluoromethoxy group might influence the compound’s lipophilicity and thus its absorption and distribution .

Eigenschaften

IUPAC Name |

4-chloro-2-[[3-(trifluoromethoxy)anilino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO2/c15-10-4-5-13(20)9(6-10)8-19-11-2-1-3-12(7-11)21-14(16,17)18/h1-7,19-20H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNLUFROMXUMJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)NCC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

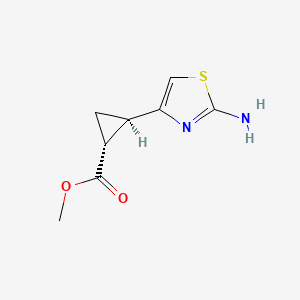

![N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2490283.png)

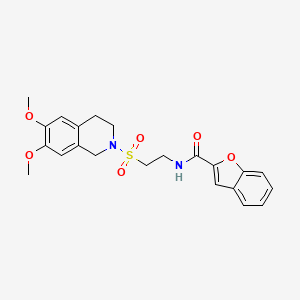

![N-[(6-Methoxy-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2490287.png)

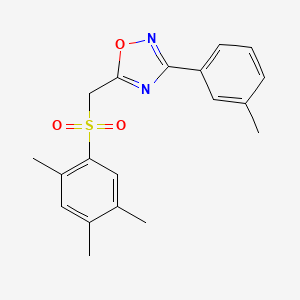

![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)

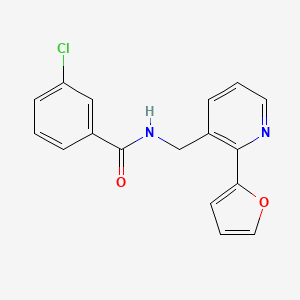

![5-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2490293.png)

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2490303.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490306.png)